molecular formula C11H18F3N B6325120 Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline CAS No. 147541-34-2

Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline

Cat. No.: B6325120
CAS No.: 147541-34-2
M. Wt: 221.26 g/mol
InChI Key: JQFYCNXYAUJQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative with the molecular formula C11H18F3N. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated isoquinolines, including decahydro-1-methyl-3-(trifluoromethyl)isoquinoline, can be achieved through several methodologies . One common approach involves the direct introduction of a trifluoromethyl group onto the isoquinoline ring. This can be done using reactions such as the Bischler–Napieralski reaction of N-(phenethyl)trifluoroacetamides . Another method is the Pictet–Gams reaction of N-(2-aryl-3,3,3-trifluoro-2-methoxypropyl)amides of acetic or cinnamic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of materials with specific properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of decahydro-1-methyl-3-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)isoquinoline: Similar structure but lacks the decahydro and methyl groups.

    4-(Trifluoromethyl)isoquinoline: Another fluorinated isoquinoline with the trifluoromethyl group at a different position.

Uniqueness

Decahydro-1-methyl-3-(trifluoromethyl)isoquinoline is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated isoquinolines .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N/c1-7-9-5-3-2-4-8(9)6-10(15-7)11(12,13)14/h7-10,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFYCNXYAUJQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCCC2CC(N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.